molecular formula C20H18O2 B3743068 2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione CAS No. 54689-99-5

2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3743068
CAS No.: 54689-99-5
M. Wt: 290.4 g/mol
InChI Key: CEPNGEFIYRTBKA-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione ( 54689-99-5) is a specialized organic compound with a molecular formula of C20H18O2 and a molecular weight of 290.36 . This compound belongs to the class of indane-1,3-dione derivatives, which are recognized as versatile and privileged scaffolds in chemical research . The structure features an indane-1,3-dione core, a strong electron-accepting moiety, linked via a benzylidene bridge to a 2,3,5,6-tetramethylbenzene group, which can act as an electron donor, forming a push-pull system . The primary research value of this compound stems from the properties of the indane-1,3-dione core, which is widely utilized in the design of materials for advanced applications. Its strong electron-accepting ability makes it an excellent building block for synthesizing chromophores and dyes for organic electronics, including non-linear optical (NLO) applications and photoinitiators for polymerization . Furthermore, derivatives of indane-1,3-dione are extensively investigated for their biological activities, serving as key intermediates in the development of molecules with potential antiviral, antibacterial, and anti-inflammatory properties . The active methylene group allows for further functionalization via Knoevenagel condensation reactions, enabling researchers to fine-tune the compound's electronic properties and solubility for specific research needs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-11-9-12(2)14(4)17(13(11)3)10-18-19(21)15-7-5-6-8-16(15)20(18)22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPNGEFIYRTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54689-99-5
Record name 2-(2,3,5,6-TETRAMETHYL-BENZYLIDENE)-INDAN-1,3-DIONE
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Biological Activity

2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione, a synthetic compound with the molecular formula C20H18O2, has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its role as a tyrosinase inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique indene structure with a benzylidene moiety that contributes to its biological activity. Its structural formula can be represented as:

C20H18O2\text{C}_{20}\text{H}_{18}\text{O}_{2}

1. Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis and is often targeted for skin whitening agents. Studies have shown that derivatives of indene-1,3(2H)-dione exhibit significant anti-tyrosinase activity. Specifically, this compound has been evaluated for its inhibitory effects on tyrosinase.

Research Findings:

  • A study reported the synthesis of various arylidine-indene derivatives and their evaluation for tyrosinase inhibition. The most potent derivative exhibited an IC50 value of 3.55 μM, significantly lower than that of kojic acid (a known inhibitor) .
  • The compound's mechanism involves binding to the active site of tyrosinase, preventing substrate access and subsequent melanin production .

Table 1: Tyrosinase Inhibitory Activity of Indene Derivatives

Compound% Inhibition at 50 µM% Inhibition at 100 µMIC50 (µM)
3a8.01 ± 2.1530.82 ± 3.26>100
3b (OH)52.84 ± 3.1152.84 ± 6.8996.71 ± 5.29
3d 74.33 ± 1.25 96.54 ± 4.25 3.55 ± 1.31
............

2. Anticancer Activity

Indene derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism: The compound may exert cytotoxic effects through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
  • Case Study: A study demonstrated that certain indene derivatives led to significant cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders.

  • Research Insight: Compounds containing the indene structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .
  • Application: This activity suggests potential therapeutic applications in treating inflammatory conditions.

4. Antimicrobial Activity

Indene derivatives have also been evaluated for their antimicrobial properties against various pathogens.

  • Findings: Some studies indicate that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new derivatives with enhanced properties. The presence of multiple functional groups makes it versatile for synthetic applications.

Materials Science

In materials science, the compound's unique electronic properties can be exploited to develop new materials with specific optical or electronic characteristics. For instance, derivatives of indene-diones have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Medicinal Chemistry

Research indicates that indene derivatives exhibit biological activity, including anti-inflammatory and anticancer properties. The tetramethylbenzylidene moiety may enhance the pharmacological profile of the compound compared to simpler indene derivatives. Studies are ongoing to explore its efficacy and mechanism of action in biological systems.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from 2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione through reactions with different nucleophiles. The resulting compounds exhibited varied biological activities, showcasing the potential for drug development.

Case Study 2: Photovoltaic Applications

Research into the use of this compound in organic photovoltaic devices revealed that its derivatives could improve light absorption and charge transport properties. These findings suggest that it could play a significant role in enhancing the efficiency of solar cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzylidene moiety. Key examples include:

Compound Name Substituent(s) Key Structural Features References
2-(2-Chlorobenzylidene)-1H-indene-1,3(2H)-dione 2-Cl Electron-withdrawing Cl enhances electrophilicity
2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione 4-Br Bromine substitution for cross-coupling reactions
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)… Thioxothiazolidinone ring Heterocyclic fusion for bioactivity
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-… Quinoxaline-hydrazone Extended π-system for optoelectronic applications
2-((1H-Indol-3-yl)methylene)-1H-indene-1,3(2H)-dione Indole substituent Bioactive hybrid for enzyme inhibition

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Modifications: Compounds fused with thioxothiazolidinone (e.g., ) or quinoxaline (e.g., ) exhibit enhanced bioactivity or optoelectronic properties due to extended conjugation and heteroatom interactions.

Key Observations :

  • The absence of reported data for the tetramethyl derivative suggests a need for optimized protocols, likely requiring strong bases (e.g., NaOH) or high temperatures due to steric hindrance from methyl groups.
  • Higher yields (>90%) are achievable with phosphorus ylide-mediated syntheses (e.g., ), though these methods are substrate-specific.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione?

The synthesis typically involves a condensation reaction between 2,3,5,6-tetramethylbenzaldehyde and 1H-indene-1,3(2H)-dione under reflux conditions. Catalysts like sodium methoxide or triethylamine in solvents such as ethanol or tetrahydrofuran (THF) are employed to drive the reaction. Reaction optimization may involve adjusting molar ratios, temperature, and solvent polarity to achieve yields >80% .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the benzylidene and indene-dione moieties. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., π-π stacking) .

Q. How do structural modifications influence the compound’s physicochemical properties?

Substituents on the benzylidene group (e.g., methyl groups at 2,3,5,6 positions) enhance steric hindrance and electron-donating effects, altering solubility and reactivity. The planar indene-dione core facilitates conjugation, affecting UV-Vis absorption spectra and redox behavior .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Electron density maps derived from Colle-Salvetti-type functionals correlate with experimental redox potentials and charge-transfer interactions .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use SHELXL for high-resolution refinement, incorporating hydrogen bonding and thermal displacement parameters. For example, discrepancies in bond angles may arise from dynamic disorder, which can be addressed via twinning correction or multipole modeling .

Q. How does fluorination of analogous indene-diones improve optoelectronic performance in solar cells?

Fluorination at specific positions (e.g., 4- or 4,7-fluoro substitution) increases domain purity and directional phase distribution, reducing charge recombination. This enhances power conversion efficiency (PCE) from 8.3% to 11.3% in inverted organic solar cells .

Q. What mechanistic insights explain the compound’s photostability under UV irradiation?

Steady-state and flash photolysis studies reveal that nonpolar solvents (e.g., cyclohexane) stabilize the diketo form, minimizing radical formation. In contrast, polar solvents (e.g., ethanol) promote enol tautomerization, increasing susceptibility to photodegradation .

Q. How can synthetic yields be optimized while minimizing side reactions?

Systematic screening of catalysts (e.g., tributylphosphine vs. triethylamine) and reaction times (0.5–2 hours) reduces byproducts like unreacted aldehydes. For example, allylic phosphorus ylides in THF achieve >99% yields for structurally similar chromone-indene hybrids .

Contradictions and Methodological Challenges

Q. Why do conflicting reports exist regarding the compound’s biological activity?

Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations) and substituent effects. For instance, trifluoromethyl groups in analogous compounds enhance antimicrobial activity but reduce solubility, complicating dose-response interpretations .

Q. How can researchers address solubility limitations in pharmacological studies?

Derivatization with hydrophilic groups (e.g., sulfonation) or formulation in nanoemulsions improves bioavailability. Sodium salts of sulfonated indene-diones exhibit enhanced aqueous solubility while retaining bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2,3,5,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione

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